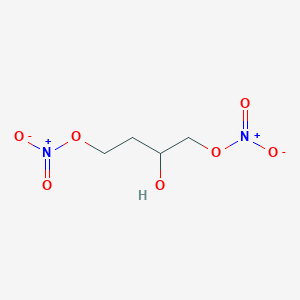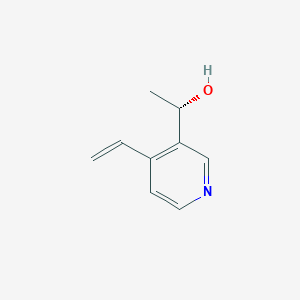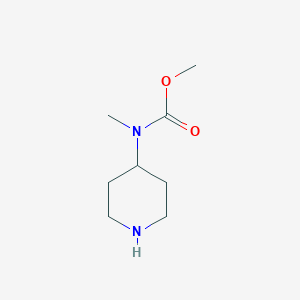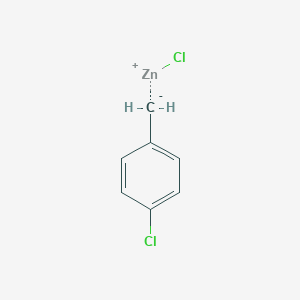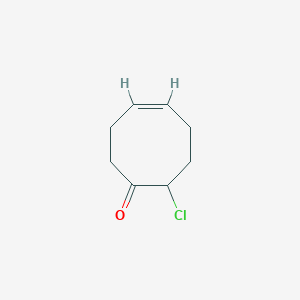
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid (AEAO) is a chemical compound that has been widely studied for its potential applications in the field of medicine. AEAO belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities. In
Scientific Research Applications
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and to reduce the activity of certain enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to protect against oxidative stress. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
Advantages And Limitations For Lab Experiments
One advantage of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. One area of interest is the development of new synthetic methods for producing 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. Another area of interest is the further exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid as a fluorescent probe for detecting metal ions could have applications in the field of environmental monitoring and analysis.
Synthesis Methods
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves the reaction of 2-aminoethanol with 2-nitroacetic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves the cyclization of the resulting compound with triphosgene and triethylamine to form 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. The yield of this reaction is typically around 60-70%.
properties
CAS RN |
153596-02-2 |
|---|---|
Product Name |
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid |
Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O3/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChI Key |
AHNFJYAJEFJZAW-UHFFFAOYSA-N |
SMILES |
C(CNC1=NON=C1C(=O)O)N |
Canonical SMILES |
C(CNC1=NON=C1C(=O)O)N |
synonyms |
1,2,5-Oxadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
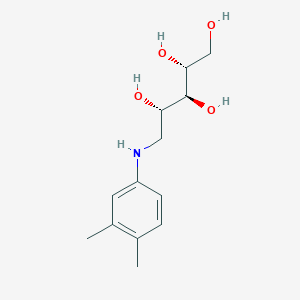
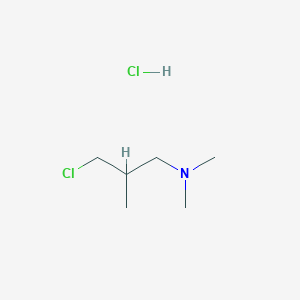
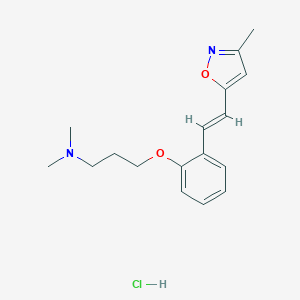
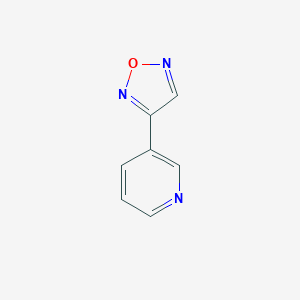
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
